molecular formula C12H5Cl5O B10785136 2,2',3',4',5'-Pentachloro-4-biphenylol CAS No. 150304-12-4

2,2',3',4',5'-Pentachloro-4-biphenylol

Cat. No.: B10785136
CAS No.: 150304-12-4
M. Wt: 342.4 g/mol
InChI Key: OYJXPELCPNFWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2',3',4',5'-Pentachloro-4-biphenylol is a high-purity, pentachlorinated biphenylol compound supplied for research applications. This chemical is provided as a certified reference material and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic procedures. Researchers utilize this and related polychlorinated biphenyl (PCB) metabolites to study environmental transformation pathways, biodegradation processes, and the metabolic fate of persistent organic pollutants (POPs). Its defined chlorination pattern is of significant interest in toxicological studies investigating structure-activity relationships, particularly regarding endocrine disruption potential and other specific mechanistic actions of hydroxylated PCB derivatives. The product is characterized using advanced analytical techniques to ensure identity and purity, providing confidence for sensitive environmental and biochemical analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150304-12-4

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

3-chloro-4-(2,3,4,5-tetrachlorophenyl)phenol

InChI

InChI=1S/C12H5Cl5O/c13-8-3-5(18)1-2-6(8)7-4-9(14)11(16)12(17)10(7)15/h1-4,18H

InChI Key

OYJXPELCPNFWNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Environmental Presence and Dynamics of Hydroxylated Polychlorinated Biphenyls

Occurrence and Distribution in Environmental Matrices

The environmental distribution of 2,2',3',4',5'-Pentachloro-4-biphenylol is intrinsically linked to the presence of its parent compound, 2,2',3',4',5'-pentachlorobiphenyl (PCB 87). PCBs are persistent organic pollutants that are widespread in the environment due to their historical use in various industrial applications. nih.gov They are hydrophobic and tend to adsorb to particulate matter, leading to their accumulation in sediments and biota.

Table 1: Occurrence of the Parent Compound 2,2',3',4',5'-Pentachlorobiphenyl (PCB 87) in Sediments

LocationConcentration Range (ng/g dry weight)Reference
Venice Lagoon, ItalyPresent in pre-existing PCB contamination oup.com
Historically Contaminated SitesVariable, dependent on industrial history

Note: This table reflects the presence of the parent compound, which is a prerequisite for the formation of this compound.

PCBs are known to bioaccumulate in the fatty tissues of organisms and biomagnify up the food chain. Consequently, higher trophic level organisms, such as predatory fish, marine mammals, and birds, often exhibit the highest concentrations of PCBs and their metabolites. The metabolism of PCBs in these organisms can lead to the formation of OH-PCBs. nih.gov While direct detection of this compound in biota is not widely reported, studies on the metabolism of 2,2',3',4',5'-pentachlorobiphenyl have identified several hydroxylated metabolites, indicating the potential for its formation. nih.gov

Table 2: Potential for this compound Formation in Biota

Organism GroupEvidence of PCB Metabolism to OH-PCBsPotential for this compound Presence
FishDocumented metabolism of various PCB congeners. acs.orgInferred
Marine MammalsHigh levels of PCBs and OH-PCBs are often detected.Inferred
BirdsAvian species are known to metabolize PCBs.Inferred
HumansOH-PCBs are frequently detected in human blood serum. nih.govInferred

Note: This table is based on the general understanding of PCB metabolism in biota and the detection of other OH-PCBs. Specific data for this compound is currently limited.

Sources and Formation Pathways of Hydroxylated Polychlorinated Biphenyls in the Environment

Hydroxylated PCBs are not primary industrial products but are formed through the transformation of parent PCB congeners in the environment and within organisms.

Abiotic degradation of PCBs in the environment can occur through processes such as photolysis and reactions with hydroxyl radicals in the atmosphere. who.int While these processes can contribute to the breakdown of PCBs, the formation of specific hydroxylated isomers like this compound through these pathways is not well-documented. Some studies have investigated the use of advanced oxidation processes and catalytic reduction for the degradation of pentachlorobiphenyls, which can involve hydroxylated intermediates. nih.govnih.govprovectusenvironmental.com

Microbial degradation is a significant pathway for the transformation of PCBs in the environment. Aerobic bacteria can introduce hydroxyl groups onto the biphenyl (B1667301) rings of PCBs, leading to the formation of OH-PCBs as intermediates in their degradation pathways. toxicdocs.org Anaerobic microorganisms, particularly in sediments, primarily mediate the reductive dechlorination of highly chlorinated PCBs to less chlorinated congeners. oup.comoup.com However, some studies suggest that anaerobic consortia may also be involved in other transformation processes. The degradation of 2,2',4,5,5'-pentachlorobiphenyl (B50393) by aerobic bacteria has been reported, and it is plausible that similar pathways exist for other pentachlorobiphenyl isomers like 2,2',3',4',5'-pentachlorobiphenyl. nih.govnih.gov

Molecular and Cellular Mechanisms of Biological Interaction for Hydroxylated Polychlorinated Biphenyls

Enzyme Modulation and Inhibition Studies (e.g., intestinal flora α-glucosidase, mitochondrial respiration)

Hydroxylated PCBs are known potent inhibitors of specific enzymes, which can disrupt critical metabolic pathways. A key example is the inhibition of thyroid hormone sulfation. nih.gov Sulfotransferase enzymes are crucial for metabolizing and regulating the levels of thyroid hormones. Research on a structurally similar compound, 4-hydroxy-2',3,3',4',5-pentachlorobiphenyl, demonstrated competitive inhibition of 3,3'-diiodothyronine (B1196669) (T2) sulfation in rat liver cytosol. nih.gov This inhibition can disrupt thyroid hormone homeostasis, a critical aspect of the endocrine system. nih.gov

Regarding mitochondrial function, the parent compound PCB 118 has been shown to impair mitochondrial respiration. nih.govresearchgate.net Studies have revealed that exposure to PCB 118 leads to a decrease in the mRNA expression of several genes encoding components of the mitochondrial respiratory chain. nih.govresearchgate.net This disruption of mitochondrial function is closely linked to increased oxidative stress and subsequent cellular damage. nih.gov Information specifically linking 2,2',3',4',5'-Pentachloro-4-biphenylol to the modulation of intestinal flora α-glucosidase is not prominent in existing research.

Table 2: Enzyme Inhibition Profile of a Related OH-PCB nih.gov
InhibitorTarget Enzyme/ProcessNature of InhibitionSubstrateEnzyme Source
4-hydroxy-2',3,3',4',5-pentachlorobiphenylThyroid Hormone SulfationCompetitive3,3'-diiodothyronine (T2)Rat Liver Cytosol

Oxidative Stress Induction and Associated Cellular Damage Mechanisms (e.g., reactive oxygen species generation, DNA damage)

A primary mechanism of toxicity for many PCBs and their metabolites is the induction of oxidative stress. nih.govresearchgate.netnih.gov The parent compound, PCB 118, has been demonstrated to significantly increase the production of reactive oxygen species (ROS) both in vivo and in vitro. nih.govresearchgate.net This overproduction of ROS creates an imbalance in the cellular redox state, leading to oxidative damage to lipids, proteins, and DNA. nih.govmdpi.com

The generation of ROS by PCB 118 has been linked to mitochondrial damage. nih.govresearchgate.net This process can activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which can lead to mitochondria-dependent apoptosis. nih.govnih.gov Furthermore, exposure to PCB 118 during critical developmental windows has been shown to alter the DNA methylation status of certain genes in offspring. researchgate.netnih.gov Changes in DNA methylation are a form of epigenetic modification that can lead to altered gene expression and have long-term consequences for cellular function and health. researchgate.netnih.gov

Table 3: Markers of Oxidative Stress and Cellular Damage Induced by PCB 118
Marker/EffectObservationAssociated Pathway/MechanismReference
Reactive Oxygen Species (ROS)Production significantly increasedMitochondrial damage nih.govresearchgate.net
Cell ApoptosisIncreased testicular cell apoptosisMitochondria-dependent, AhR/Cyp1a1 pathway nih.gov
DNA MethylationAltered methylation of imprinted genesEpigenetic modification researchgate.netnih.gov
Lipid PeroxidationIncreased levels of malondialdehyde (MDA)Oxidative damage to lipids mdpi.com

Interference with Endogenous Signaling Pathways (e.g., endocrine system)

As endocrine-disrupting chemicals, pentachlorobiphenyls and their hydroxylated metabolites can interfere with numerous endogenous signaling pathways. nih.govnih.gov The disruption of the thyroid endocrine system is a well-documented effect. nih.govresearchgate.netnih.gov The parent compound PCB 118 impairs thyroid function by damaging mitochondria, increasing oxidative stress, and interfering with the expression of the sodium/iodide symporter (NIS) protein, which is essential for thyroid hormone synthesis. nih.govresearchgate.netnih.gov

The aryl hydrocarbon receptor (AhR) and the JNK signaling pathway are also key targets. nih.govnih.gov PCB 118 exposure can activate both AhR and JNK pathways, leading to the production of inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in thyroid cells. nih.gov This inflammatory response, coupled with the direct interference with NIS expression, contributes significantly to the disruption of thyroid structure and function. nih.gov The activation of the AhR/Cyp1a1 pathway by PCB 118 is also implicated in aggravating testicular oxidative stress and inducing cell apoptosis. nih.gov

Table 4: Signaling Pathways Disrupted by PCB 118 nih.gov
PathwayEffect of PCB 118Downstream Consequence
Aryl Hydrocarbon Receptor (AhR)ActivationIncreased expression of CYP1A1, IL-6, ICAM-1
c-Jun N-terminal kinase (JNK)Activation (Phosphorylation)Increased expression of IL-6, ICAM-1
Sodium/Iodide Symporter (NIS) RegulationDecreased protein expressionImpaired thyroid hormone synthesis

Structure Activity Relationships Sar and Computational Approaches for 2,2 ,3 ,4 ,5 Pentachloro 4 Biphenylol

Quantitative Structure-Activity Relationships (QSAR) Modeling for OH-PCBs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For OH-PCBs, QSAR models are developed to predict various endpoints, such as receptor binding affinity (e.g., to the estrogen receptor) and potential toxicity. nih.govresearchgate.netnih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the key structural, physicochemical, and electronic properties (known as molecular descriptors) that govern their behavior. researchgate.net

The foundation of any QSAR model is the numerical representation of the molecular structure through descriptors. researchgate.net These descriptors can be categorized into several classes, including constitutional, topological, geometrical, electrostatic, and quantum-chemical. researchgate.netau.dk For instance, in studies of OH-PCBs, descriptors such as polarizability, the position of the hydroxyl group, and electronic properties have been shown to be significant predictors of estrogenic activity. researchgate.net

A specialized 2D-QSAR technique known as Hologram QSAR (HQSAR) has been applied to polychlorinated biphenyls (PCBs). researchgate.netsemanticscholar.org HQSAR does not require molecular alignment and instead uses molecular holograms, which are fingerprints representing all possible molecular fragments within a structure. researchgate.netsemanticscholar.org These fragment counts serve as the descriptors. This method is particularly useful for analyzing large datasets and can be used to predict various physicochemical properties that are essential for understanding the environmental fate and behavior of compounds like 2,2',3',4',5'-Pentachloro-4-biphenylol. researchgate.net

Table 1: Common Types of Molecular Descriptors Used in QSAR for OH-PCBs
Descriptor ClassDescriptionExamples
ConstitutionalDescribes the basic composition of the molecule without considering its geometry or electronic structure.Molecular Weight, Atom Counts
TopologicalCharacterizes the atomic connectivity and branching of the molecule.Chi Path, Average Connectivity Index
Geometrical (3D)Describes the three-dimensional arrangement of atoms in space.Total Surface Area, Molecular Volume
ElectrostaticRelates to the distribution of charge within the molecule.Partial Atomic Charges, Dipole Moment
Quantum-ChemicalDerived from quantum mechanical calculations, providing detailed electronic properties.HOMO/LUMO Energies, Electronegativity, Polarizability

QSAR studies often involve a large number of molecular descriptors for a set of compounds, many of which can be inter-correlated. Multivariate projection methods are statistical techniques designed to handle such complex datasets. Partial Least Squares (PLS) regression is a widely used method in QSAR modeling for PCBs and their metabolites. researchgate.netelsevierpure.comnih.gov

PLS reduces the large number of descriptors to a smaller set of orthogonal (uncorrelated) variables, known as latent variables or principal components. These components capture the most significant variations in the descriptor data that are relevant to the biological activity being modeled. nih.gov By relating these latent variables to the activity, PLS can build robust predictive models even when the number of descriptors exceeds the number of compounds, a common scenario in QSAR. researchgate.netnih.gov This approach has been successfully used to develop models for properties like the photodegradation half-life of PCBs and the inhibitory potency of OH-PCBs on certain enzymes. researchgate.netnih.govresearchgate.net

The development of a QSAR model is incomplete without rigorous validation to ensure its reliability and predictive power. uniroma1.itnih.gov A model that fits the training data well but fails to predict the activity of new, untested compounds is of little practical use. uniroma1.it Validation is a critical step that confirms the model's robustness and acceptability. nih.gov

Validation is typically performed through two main approaches:

Internal Validation: This process assesses the stability and robustness of the model using only the training dataset. The most common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly re-built, leaving out one compound at a time to be predicted. uniroma1.itresearchgate.net A high cross-validated correlation coefficient (q²) is indicative of good internal predictivity. uniroma1.it

External Validation: This is considered the most stringent test of a model's predictive ability. uniroma1.it The model, built using the training set, is used to predict the activities of an external test set of compounds that were not used during model development. The predictive accuracy is then evaluated using various statistical metrics. uniroma1.itnih.gov

Table 2: Key Statistical Metrics for QSAR Model Validation
MetricDescriptionIndication of a Good Model
R² (Coefficient of Determination)Measures the goodness-of-fit for the training set.Value close to 1.0
q² or Q² (Cross-Validated R²)Measures the internal predictive ability of the model.Generally > 0.5
R²_pred (Predictive R² for External Set)Measures the predictive performance for an external test set.Generally > 0.6
RMSE (Root Mean Square Error)Represents the standard deviation of the prediction errors.Low value relative to the range of activity data

Computational Toxicology and Predictive Hazard Assessment

Computational toxicology utilizes in silico models to predict the adverse effects of chemicals, thereby aiding in hazard assessment. researchgate.net For compounds like this compound, which may lack extensive experimental toxicity data, these predictive methods are invaluable for understanding potential risks and guiding regulatory decisions.

The vast number of environmental chemicals makes it impractical to test them all using traditional animal studies. In silico screening provides a high-throughput method to prioritize compounds for further investigation. nih.gov QSAR models, along with other computational tools like molecular docking, are central to this process. nih.govnih.gov

For OH-PCBs, these methods can predict binding to various biological targets, such as nuclear receptors (e.g., estrogen, androgen, and aryl hydrocarbon receptors). nih.govnih.govnih.gov By computationally screening a library of OH-PCB structures, including this compound, researchers can identify congeners with a higher likelihood of exhibiting endocrine-disrupting activity or other toxic effects. nih.govnih.gov This prioritization allows for the efficient allocation of resources to conduct targeted experimental testing on the compounds of greatest concern.

The field of computational toxicology has increasingly benefited from the application of advanced machine learning and data mining techniques. researchgate.netmdpi.com While traditional QSAR often relies on linear regression methods like PLS, machine learning algorithms can capture more complex, non-linear relationships between chemical structure and toxicity. mdpi.com

Algorithms such as Random Forests (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) are being used to develop more accurate and robust predictive toxicology models. researchgate.netmdpi.com For instance, machine learning models have been developed to assist in the identification and quantification of OH-PCB metabolites in biological samples by predicting their analytical properties. nih.govacs.org These advanced computational approaches can analyze vast and complex datasets to identify subtle patterns that may be missed by conventional methods, ultimately improving the accuracy of toxicity prediction for chemicals like OH-PCBs. mdpi.comresearchgate.net

Computational Approaches for Mechanisms of Action Prediction

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the mechanisms of action of hydroxylated polychlorinated biphenyls (OH-PCBs), including this compound. These in silico approaches are increasingly utilized when empirical data on the toxicity of specific chemical congeners are unavailable. researchgate.net By correlating molecular structures with biological activities, QSAR models can forecast the potential for compounds to interact with biological targets and disrupt cellular pathways. researchgate.net

For OH-PCBs, a primary mechanism of concern is endocrine disruption, particularly their ability to act as xenoestrogens by binding to estrogen receptors (ERs). nih.gov Computational studies have been employed to predict the estrogenic activity of a wide range of OH-PCBs. These models have identified several key molecular descriptors that govern their binding affinity to the human estrogen receptor alpha (ERα). researchgate.netnih.gov

A significant finding from 2D and 3D QSAR studies is that the hydroxyl group is the most critical feature for the estrogenic activity of OH-PCBs. nih.gov Its position, orientation, and the surrounding chemical environment on the biphenyl (B1667301) structure are highly influential in determining the binding affinity to ERα. nih.gov Specifically, QSAR analyses performed on 71 different OH-PCBs revealed that the position of the hydroxyl substitution, the molecule's polarizability, and the presence of adjacent unsubstituted meta-carbon positions on the phenolic ring are major contributors to greater estrogenic activity. researchgate.net

While direct computational studies predicting the full range of mechanisms for this compound are not extensively detailed in the literature, the established QSAR models for the broader OH-PCB class allow for informed predictions. Based on its structure—a hydroxyl group at the para-position (4-position) and a specific pentachloro substitution pattern—its potential to interact with receptors like ERα can be estimated. Such computational predictions are crucial for prioritizing chemicals for further toxicological testing and for understanding the health risks associated with complex chemical mixtures found in the environment and human tissues. researchgate.net

Structural Features Influencing Biological Activity (e.g., degree and position of chlorination, 4,4'-substitution patterns)

The biological activity of this compound is profoundly influenced by its specific molecular architecture. The key structural determinants include the degree and positioning of its five chlorine atoms and the location of the hydroxyl group on the biphenyl scaffold. These features dictate how the molecule interacts with biological systems, including enzymes and receptors.

Degree and Position of Chlorination: The number and location of chlorine atoms are critical in defining the toxicological profile of OH-PCBs. For instance, the pattern of chlorine substitution affects the molecule's interaction with enzymes like sulfotransferases (SULTs), which are involved in the metabolism and detoxification of various compounds. Studies on rat SULTs have shown that OH-PCBs with a 3,5-dichloro-4-hydroxy substitution pattern on the phenolic ring are potent inhibitors of the enzyme rSULT1A1. nih.gov The placement of chlorine atoms at ortho- (2, 2', 6, 6') and meta- (3, 3', 5, 5') positions can lead to significant differences in activity. nih.gov For this compound, the chlorine atoms at positions 2, 2', 3', 4', and 5' create a specific conformation that influences its metabolic stability and receptor binding potential. The presence of ortho-chlorines (at positions 2 and 2') forces the two phenyl rings to rotate out of a planar configuration, which can affect binding to planar receptors like the aryl hydrocarbon receptor (AhR). kobe-u.ac.jp

4,4'-Substitution Patterns: The substitution at the para-positions (4 and 4') is a crucial factor for many biological activities. The hydroxyl group at the 4-position in this compound is a primary determinant of its estrogenic and other endocrine-disrupting activities. This para-OH group mimics the phenolic structure of estradiol, allowing it to bind to estrogen receptors. nih.gov The substitution pattern on the second (non-phenolic) ring also modulates activity. For example, the presence or absence of a chlorine atom at the 4'-position can have a notable effect on the inhibitory potency of OH-PCBs against certain enzymes. nih.gov In the case of this compound, the 4'-position is chlorinated, which, in combination with the 4-hydroxyl group, defines its specific interaction profile with various biological targets. This structure bears a resemblance to the thyroid hormone thyroxine (T4), suggesting a potential to compete with T4 for binding to transport proteins like transthyretin (TTR), which has been associated with reduced plasma T4 levels. oup.com

Structural FeatureInfluence on Biological ActivitySpecific Example/Receptor Interaction
Hydroxyl Group Position Crucial for estrogenic activity. The para-position (4-OH) is particularly important for mimicking estradiol.Binding to the human Estrogen Receptor alpha (ERα). nih.gov
Degree of Chlorination Affects metabolic stability and rate of excretion. Higher chlorination generally leads to slower metabolism. nih.govSlower oxidation rates by liver microsomes with increasing number of chlorine atoms. nih.gov
Ortho-Position Chlorination (2, 2', 6, 6') Induces a non-planar conformation (atropisomerism), which typically reduces binding to planar receptors like AhR but can enhance other toxic effects. kobe-u.ac.jpReduced affinity for the Aryl Hydrocarbon Receptor (AhR). kobe-u.ac.jp
Meta-Position Chlorination (3, 3', 5, 5') Influences binding to various receptors and enzymes. A 3,5-dichloro-4-hydroxy pattern is a potent inhibitor of some sulfotransferases.Inhibition of rat sulfotransferase rSULT1A1. nih.gov
Para-Position (4, 4') Substitution A 4-OH group is key for estrogenicity. A 4'-Cl can modulate binding affinity and inhibitory potential. The overall pattern can mimic hormones like thyroxine.Competitive binding with thyroxine (T4) to transthyretin (TTR). oup.com

Advanced Analytical Methodologies for the Detection and Characterization of 2,2 ,3 ,4 ,5 Pentachloro 4 Biphenylol

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of halogenated aromatic compounds, including OH-PCBs. thermofisher.com However, the direct analysis of phenolic compounds like 2,2',3',4',5'-pentachloro-4-biphenylol by GC presents challenges. The polar hydroxyl group can interact with active sites in the injector and on the column, leading to poor chromatographic peak shape (tailing) and reduced reproducibility. nih.gov

To mitigate these issues, a derivatization step is essential prior to GC-MS analysis. nih.govresearchgate.netnih.gov This process involves converting the polar hydroxyl group into a less polar ether or ester group, which improves the compound's volatility and chromatographic behavior. nih.gov Common derivatization reagents include diazomethane (B1218177) (to form methoxy-PCBs), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylsilyl (B98337) diazomethane. nih.govnih.gov

Tandem mass spectrometry (GC-MS/MS) significantly enhances selectivity compared to single quadrupole GC-MS, effectively reducing chemical noise and interference from co-extracted matrix components. thermofisher.com This increased selectivity is crucial for achieving low detection limits in complex samples. For ultimate sensitivity, high-resolution mass spectrometry (HRMS) can be coupled with GC (GC-HRMS), enabling detection at the picogram-per-gram level in biological tissues. nih.gov

Table 1: Overview of GC-MS Derivatization and Detection Methods for OH-PCBs This table summarizes common derivatization agents and mass spectrometry techniques used in the analysis of hydroxylated PCBs.

Derivatization Reagent Resulting Derivative Mass Spectrometry Technique Typical Detection Limits Reference
Diazomethane Methoxy-PCB HRGC/HRMS Not specified kyushu-u.ac.jp
Trimethylsilyl diazomethane Methoxy-PCB Not specified Not specified nih.gov
BSTFA + TMCS (99:1) Trimethylsilyl-ether-PCB Not specified Not specified nih.gov
Acetic Anhydride Acetate-ester-PCB GC-ECD, GC-MS 0.5-2.0 µg/kg nih.gov

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) offers unparalleled specificity and sensitivity for the analysis of this compound. semanticscholar.org HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide high mass resolving power and mass accuracy, typically below 5 parts per million (ppm). semanticscholar.org This capability allows for the determination of an ion's elemental formula from its exact mass, which greatly increases the confidence in the identification of the analyte. semanticscholar.orgnih.gov

When coupled with liquid chromatography (LC-HRMS), the need for derivatization is eliminated, simplifying the sample preparation workflow. nih.govacs.org LC-HRMS is particularly powerful for non-targeted screening, where it can be used to discover and tentatively identify a wide range of OH-PCB congeners and other metabolites in complex biological samples without relying on pre-existing analytical standards. nih.govacs.org

A significant challenge in non-targeted analysis is the quantification of identified compounds when authentic standards are unavailable. nih.govdiva-portal.org To address this, novel strategies are being developed, including the use of machine learning models to predict the ionization efficiency of different OH-PCB congeners. nih.govdiva-portal.org These predictions can then be used to estimate the concentration of these compounds, providing a semi-quantitative assessment in the absence of standards. diva-portal.org

Table 2: Performance Characteristics of High-Resolution Mass Spectrometry Platforms This table compares key performance metrics of different HRMS technologies applicable to the analysis of OH-PCBs.

HRMS Platform Typical Mass Resolution Typical Mass Accuracy Key Advantages for OH-PCB Analysis Reference
Time-of-Flight (TOF) 10,000 - 60,000 < 5 ppm Fast acquisition speed, suitable for coupling with fast chromatography (LC and GC). nih.gov
Orbitrap 60,000 - >240,000 < 3 ppm Very high resolution and mass accuracy, excellent for structural elucidation and non-targeted analysis. semanticscholar.org

Chromatographic Separation Techniques (e.g., Gas Chromatography/Electron Capture, Thin Layer Chromatography)

Beyond mass spectrometry, other detection and separation techniques are utilized in the analysis of OH-PCBs.

Gas Chromatography/Electron Capture Detection (GC-ECD): The electron capture detector (ECD) is one of the original and most sensitive detectors for gas chromatography. chromatographyonline.com It is highly selective for electronegative compounds, particularly those containing halogens, such as this compound. chromatographyonline.commeasurlabs.com This selectivity results in extremely low limits of detection, often in the picogram or parts-per-billion range, making it ideal for trace environmental analysis. chromatographyonline.comnih.gov As with GC-MS, analysis of OH-PCBs by GC-ECD requires a derivatization step to block the polar hydroxyl group and ensure good chromatographic performance. oup.com While GC-ECD provides excellent quantitative sensitivity, it does not provide the structural information that mass spectrometry offers, meaning compound identification is based solely on retention time compared to a known standard. nih.gov

Thin-Layer Chromatography (TLC): TLC is a planar chromatographic technique that is simple, rapid, and cost-effective, making it suitable for screening purposes. researchgate.netsigmaaldrich.com Separation is achieved on a plate coated with a stationary phase (e.g., silica (B1680970) gel), with the mobile phase moving up the plate via capillary action. sigmaaldrich.com While TLC can be used to separate classes of compounds, it does not have the resolving power to separate individual OH-PCB congeners from complex mixtures. epa.gov Quantitative analysis is possible using a densitometer to measure spot intensity, but TLC is generally considered a qualitative or semi-quantitative screening tool in the context of persistent organic pollutants. researchgate.net

Table 3: Comparison of GC-ECD and TLC for OH-PCB Analysis This table provides a comparative overview of Gas Chromatography with Electron Capture Detection and Thin-Layer Chromatography.

Feature Gas Chromatography/Electron Capture (GC-ECD) Thin-Layer Chromatography (TLC)
Principle Separates volatile (or derivatized) compounds in a capillary column, detected by electron capture. measurlabs.com Separates compounds on a flat plate based on differential partitioning between stationary and mobile phases. sigmaaldrich.com
Application Highly sensitive, quantitative analysis of halogenated compounds. nih.gov Rapid screening, reaction monitoring, and qualitative identification. researchgate.netsigmaaldrich.com
Sensitivity Very high (picogram levels). chromatographyonline.comnih.gov Low to moderate.
Selectivity High for electronegative compounds (e.g., halogens). chromatographyonline.com Moderate, based on polarity.
Resolution High, capable of separating many congeners. nih.gov Low, not suitable for congener-specific separation. epa.gov

| Confirmation | Based on retention time match; no structural data. | Based on retardation factor (Rf) match; limited specificity. |

Isotope Dilution and Internal Standard Methodologies

Accurate quantification is paramount in analytical chemistry, and for trace analysis of compounds like this compound, isotope dilution mass spectrometry (IDMS) is considered the definitive method. epa.gov

Isotope Dilution: This technique involves adding a known quantity of a stable isotopically labeled version of the target analyte (e.g., containing ¹³C atoms) to the sample at the very beginning of the analytical procedure. epa.gov This labeled standard is chemically identical to the native analyte and thus experiences the same behavior and potential losses during all subsequent steps of extraction, cleanup, and injection. epa.gov Quantification is performed by measuring the ratio of the signal from the native analyte to the signal from the labeled standard. nih.govepa.gov This approach effectively corrects for matrix effects and variations in recovery, yielding highly accurate and precise results. nih.gov

Internal Standard: When an isotopically labeled analog is not available or is prohibitively expensive, the internal standard method is used. A different compound, which is chemically similar to the analyte but not present in the sample, is added at a known concentration to both the samples and the calibration standards. epa.gov This internal standard can correct for variations in instrument response and injection volume. However, because it is not chemically identical to the analyte, it cannot fully compensate for losses that occur during the sample extraction and cleanup phases. epa.gov

Optimization of Sample Preparation and Extraction Methods from Complex Environmental and Biological Matrices

The analysis of this compound is complicated by the diverse and complex matrices in which it is found, such as blood, adipose tissue, soil, and sediment. nih.govcdc.gov Effective sample preparation is crucial to isolate the analyte from interfering substances like lipids, proteins, and other environmental contaminants. oup.com This process typically involves two main stages: extraction and cleanup. cdc.gov

Extraction: The initial step is to efficiently extract the OH-PCBs from the sample matrix. For biological samples, which often have high lipid and protein content, a protein denaturation step using acid is frequently employed to release analytes that may be bound to proteins like transthyretin. oup.com Common extraction techniques include:

Liquid-Liquid Extraction (LLE): Using solvent systems like n-hexane/dichloromethane or methyl-tert-butyl ether. nih.govresearchgate.net

Solid-Phase Extraction (SPE): Using cartridges packed with sorbents to retain and then elute the analytes. nih.govnih.gov

Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions. nih.gov

Cleanup/Purification: After extraction, the crude extract requires cleanup to remove co-extracted interferences that can affect the instrumental analysis. Lipid removal is a particularly critical challenge. nih.gov Common cleanup strategies include:

Acid Treatment: Destructive cleanup using concentrated sulfuric acid to remove lipids. This method is effective but can degrade some less-chlorinated or acid-labile analytes. nih.govoup.com

Gel Permeation Chromatography (GPC): A non-destructive size-exclusion chromatography method that separates large molecules like lipids from the smaller analyte molecules. oup.com

Adsorption Chromatography: Using columns packed with materials like silica gel (often impregnated with sulfuric acid) or Florisil to separate the OH-PCBs from parent PCBs and other interfering compounds based on polarity. nih.govnih.gov A multi-layered silica gel column is a common tool for this fractionation.

Table 4: Summary of Extraction and Cleanup Methods for OH-PCBs in Various Matrices This table outlines common sample preparation techniques for the analysis of hydroxylated PCBs from different types of complex samples.

Matrix Extraction Technique Cleanup Technique(s) Key Considerations Reference(s)
Blood/Plasma Liquid-Liquid Extraction (LLE) with acidification Sulfuric acid treatment, Silica gel/sulfuric acid column, Gel Permeation Chromatography (GPC) Acidification is needed to denature proteins and release bound OH-PCBs. oup.com
Animal-Derived Food Ultrasound-assisted LLE (n-hexane/DCM) Sulfuric acid-silica gel purification, 5% hydrated silica gel separation Highly chlorinated OH-PCBs are resistant to sulfuric acid degradation. nih.gov
Liver/Brain Tissue Homogenization and LLE Acetonitrile partitioning, 5% hydrated silica-gel chromatography Sulfuric acid treatment can lead to low recoveries for tri- and tetra-chlorinated OH-PCBs. nih.gov

| General Tissue | Pressurized Liquid Extraction (PLE) | In-situ cleanup with Florisil as a fat retainer | Allows for simultaneous extraction and cleanup in an automated system. | nih.gov |

Ecological Implications of Hydroxylated Polychlorinated Biphenyls

Bioaccumulation and Biomagnification Processes in Aquatic and Terrestrial Food Webs

Hydroxylated PCBs, including 2,2',3',4',5'-Pentachloro-4-biphenylol, are formed through the metabolic transformation of PCBs in various organisms. consensus.appresearchgate.net These compounds exhibit physicochemical properties that influence their bioaccumulation and biomagnification potential. While generally more water-soluble than their parent PCBs, certain OH-PCBs have been found to be selectively retained in the blood and tissues of wildlife.

The bioaccumulation of PCBs and their metabolites is a complex process influenced by factors such as the organism's species, habitat, and the specific chemical properties of the congener. epa.gov Due to their lipophilicity, PCBs and their metabolites tend to accumulate in the fatty tissues of organisms. epa.gov This accumulation can occur through direct uptake from the environment, such as water and sediment, and through the consumption of contaminated food.

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. epa.gov While the biomagnification potential of many parent PCB congeners is well-documented, the trophic transfer of OH-PCBs is less understood. However, their detection in higher-trophic-level organisms, such as marine mammals and birds, suggests that they are transferred through the food web. nih.gov The structure of the OH-PCB, including the position of the hydroxyl group and the chlorine atoms, plays a crucial role in its bioaccumulation potential.

Table 1: Factors Influencing Bioaccumulation of this compound

FactorDescription
Lipophilicity The tendency of a chemical to dissolve in fats, oils, and lipids. Higher lipophilicity can lead to greater accumulation in fatty tissues.
Metabolism The ability of an organism to break down the compound. Slower metabolism can result in longer retention times and higher bioaccumulation.
Trophic Level The position an organism occupies in a food chain. Contaminants can become more concentrated at higher trophic levels.
Environmental Compartment The medium in which the organism lives (e.g., water, sediment) influences exposure routes and levels.

Trophic Transfer Dynamics of OH-PCBs within Ecosystems

The movement of this compound and other OH-PCBs through food webs is a critical aspect of their ecological risk. Trophic transfer begins at the base of the food web, with primary producers such as phytoplankton taking up the compounds from the surrounding water. These contaminants are then passed on to primary consumers (e.g., zooplankton) and subsequently to higher trophic levels, including invertebrates, fish, and their predators.

Studies on parent PCBs have shown that trophic magnification factors (TMFs), which quantify the increase in contaminant concentration from one trophic level to the next, can vary significantly among different congeners and food webs. nih.gov The TMF is influenced by the chemical's properties and the specific feeding relationships within the ecosystem. For OH-PCBs, the presence of the hydroxyl group can alter their partitioning behavior and metabolism, which in turn affects their trophic transfer.

Environmental Persistence and Role of Sediments as Environmental Reservoirs

The persistence of a chemical in the environment is a key factor determining its long-term ecological impact. Hydroxylated PCBs are produced in the environment through both biological and abiotic oxidation of parent PCBs. researchgate.net Once formed, their persistence is influenced by factors such as microbial degradation, photodegradation, and sorption to organic matter.

Sediments in aquatic environments are major sinks for hydrophobic organic contaminants like PCBs and their hydroxylated metabolites. acs.orgcmu.edu These compounds can adsorb to sediment particles and remain buried for long periods, acting as a long-term reservoir of contamination. cmu.edu The conditions within the sediment, such as oxygen levels and microbial activity, can influence the rate of degradation of these compounds. cmu.edu

Studies have shown that OH-PCBs are present in contaminated sediments, and their congener profiles can differ from those found in commercial PCB mixtures, indicating that they are formed in the environment. acs.orgnih.gov The release of these compounds from sediments back into the water column, a process known as resuspension, can lead to ongoing exposure for aquatic organisms. The environmental fate of this compound is tied to these processes of deposition, burial, and potential for resuspension and further transport.

Observed Biological Interactions in Non-Mammalian Biota (e.g., fish, aquatic species, phytoplankton)

The biological effects of this compound and other OH-PCBs on non-mammalian organisms are an area of active research. Studies on parent PCBs have demonstrated a wide range of toxic effects in aquatic life, including reproductive and developmental problems, immunotoxicity, and endocrine disruption. epa.gov

Hydroxylated PCBs have been shown to be biologically active and can sometimes be more toxic than their parent compounds. researchgate.netnih.gov For example, certain OH-PCBs have been found to have estrogenic or anti-estrogenic activity, meaning they can interfere with the normal function of the endocrine system in fish. researchgate.netnih.gov This can lead to adverse effects on reproduction and development.

The toxicity of OH-PCBs can vary depending on the specific congener. For instance, the position of the hydroxyl group and the pattern of chlorine substitution can influence the compound's ability to bind to biological receptors and exert toxic effects. nih.gov

Invertebrates are also susceptible to the toxic effects of PCBs and their metabolites. As crucial components of aquatic food webs, adverse impacts on invertebrate populations can have cascading effects on the entire ecosystem.

Table 2: Summary of Potential Biological Interactions of this compound in Non-Mammalian Biota

Organism GroupPotential Biological Interactions
Fish Endocrine disruption (estrogenic/anti-estrogenic effects), reproductive and developmental toxicity, potential for liver damage.
Aquatic Invertebrates Potential for toxicity, disruption of physiological processes.
Phytoplankton Inhibition of growth and photosynthesis in sensitive species.

Emerging Research Frontiers and Knowledge Gaps Pertaining to 2,2 ,3 ,4 ,5 Pentachloro 4 Biphenylol

Further Elucidation of Complex Biotransformation Pathways and Identification of Novel Metabolites

The biotransformation of polychlorinated biphenyls (PCBs) is a multi-step process, primarily initiated by cytochrome P450 (CYP) enzymes, leading to the formation of various hydroxylated metabolites, including 2,2',3',4',5'-Pentachloro-4-biphenylol. nih.gov While the initial hydroxylation of the parent PCB is a key step, the metabolic journey of this compound does not necessarily end there. Emerging research indicates that OH-PCBs can undergo further biotransformation, leading to the formation of secondary metabolites.

One significant pathway that is gaining attention is the sulfation of OH-PCBs to form PCB sulfates. acs.orgbiorxiv.org This reaction is catalyzed by sulfotransferase enzymes and can alter the toxicokinetics and biological activity of the parent OH-PCB. Additionally, there is evidence to suggest that mono-hydroxylated PCBs can be further oxidized to form dihydroxylated PCBs (diOH-PCBs). nih.govnih.gov The formation of these novel metabolites represents a critical area of ongoing research, as their toxicological profiles may differ significantly from their mono-hydroxylated precursors. The identification and characterization of these downstream metabolites are essential for a comprehensive understanding of the full toxicological potential of the parent PCBs.

Table 1: Potential Further Biotransformation Pathways of this compound

Initial Metabolite Enzymatic Process Resulting Metabolite Class Significance
This compound Sulfation (Sulfotransferases) PCB Sulfates Altered toxicokinetics and biological activity. biorxiv.org

Refinement and Development of Predictive Models for Environmental Fate and Biological Activity

Predictive models are indispensable tools for forecasting the environmental behavior and potential toxicity of chemicals, particularly when empirical data is scarce. For this compound and other OH-PCBs, the development and refinement of such models are crucial research frontiers.

Quantitative Structure-Activity Relationship (QSAR) models have shown promise in predicting the biological activity of OH-PCBs. These models establish a mathematical relationship between the chemical structure of a compound and its biological effect. For instance, QSAR studies have been employed to predict the estrogenic activity of various OH-PCBs, a key toxicological endpoint. However, the predictive power of these models is dependent on the availability of robust training datasets and the selection of appropriate molecular descriptors. Continuous refinement of QSAR models, incorporating a wider range of OH-PCB congeners and toxicological endpoints, is an active area of research.

Modeling the environmental fate of this compound involves understanding its partitioning between different environmental compartments such as water, soil, sediment, and air. researchgate.net Key physicochemical properties, such as the octanol-water partition coefficient (Kow), are fundamental inputs for these models. unh.educlu-in.org While environmental fate models exist for parent PCBs, there is a need to develop and validate models specifically for OH-PCBs. researchgate.net The presence of the hydroxyl group alters the polarity and, consequently, the environmental partitioning behavior of these compounds compared to their parent PCBs. nih.gov A significant knowledge gap exists in the availability of experimentally determined physicochemical properties for many OH-PCBs, which hinders the development of accurate environmental fate models.

Advancements in Environmental Monitoring and Ecological Risk Assessment Strategies

Effective ecological risk assessment is predicated on the ability to accurately detect and quantify contaminants in various environmental matrices. For this compound and other OH-PCBs, significant advancements in environmental monitoring techniques are being pursued. Traditional methods for PCB analysis are often not suitable for their hydroxylated metabolites due to differences in their chemical properties.

Recent progress in analytical chemistry has led to the development of more sensitive and specific methods for the detection of OH-PCBs. Techniques such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) have enhanced the ability to identify and quantify these compounds at low concentrations in complex environmental samples. Furthermore, innovative approaches, including the use of genetically engineered bioluminescent whole-cell sensing systems, are being explored for the rapid and sensitive monitoring of bioavailable OH-PCBs.

These advanced monitoring capabilities are critical for refining ecological risk assessment strategies. By providing more accurate data on the environmental concentrations of this compound, risk assessors can better evaluate potential exposures to wildlife and humans. A key challenge and area for future research is to integrate the toxicological data for OH-PCBs into risk assessment frameworks that have historically focused on the parent PCB congeners. This includes understanding the combined and potentially synergistic effects of exposure to mixtures of PCBs and their various metabolites.

Investigating the Role of the Microbiome in OH-PCB Biotransformation and Fate

The vast and diverse communities of microorganisms that inhabit various environments, including the gut of animals and humans, play a profound role in the biotransformation of xenobiotics. The gut microbiome, in particular, has been identified as a critical factor in the metabolism of PCBs. While the initial hydroxylation of PCBs to form compounds like this compound is primarily a host-mediated process, the gut microbiome can influence this process and potentially further metabolize the resulting OH-PCBs.

Research has shown that the gut microbiota can impact the expression and activity of host enzymes, including the CYP enzymes responsible for PCB hydroxylation. This indirect influence can alter the profile and concentration of OH-PCBs produced in the host. A significant and emerging area of investigation is the potential for direct metabolism of OH-PCBs by microbial enzymes. It is plausible that the gut microbiome could be involved in the further degradation or modification of this compound, potentially leading to detoxification or, conversely, the formation of other bioactive metabolites.

Understanding the intricate interactions between the host, its microbiome, and environmental contaminants like this compound is a key research frontier. Elucidating the specific microbial species and enzymatic pathways involved in the biotransformation of OH-PCBs will provide a more complete picture of their environmental fate and biological effects. This knowledge is essential for developing a holistic understanding of the risks associated with PCB exposure and for exploring potential bioremediation strategies.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Polychlorinated biphenyls (PCBs)
Hydroxylated polychlorinated biphenyls (OH-PCBs)
PCB sulfates

Q & A

Q. What analytical methods are recommended for identifying and quantifying 2,2',3',4',5'-Pentachloro-4-biphenylol in environmental samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use a DB-5MS capillary column (30 m × 0.25 mm ID) with helium carrier gas. Electron capture detection (ECD) is optimal for chlorinated biphenylols. Calibrate with isotope-labeled standards (e.g., 13C12-labeled PCB congeners) to correct for matrix effects .
  • High-Performance Liquid Chromatography (HPLC): Pair a C18 reverse-phase column with UV detection at 254 nm. Validate retention times against certified reference materials (e.g., NIST Standard Reference Database 69) .
  • Sample Preparation: Solid-phase extraction (SPE) using C18 cartridges, followed by cleanup with sulfuric acid-treated silica gel to remove lipids and interfering compounds .

Q. What are the primary environmental hazards associated with this compound?

Methodological Answer:

  • Persistence: Monitor bioaccumulation potential using octanol-water partition coefficients (log Kow > 6.0) and half-life studies in sediment/soil .
  • Toxicity Screening: Conduct Daphnia magna acute toxicity assays (48-hr LC50) and algal growth inhibition tests (OECD 201). Compare results with structurally similar PCBs (e.g., PCB 118) to infer endocrine disruption risks .
  • Regulatory Compliance: Cross-reference with the U.S. EPA’s Toxic Substances Control Act (TSCA) and the Stockholm Convention on Persistent Organic Pollutants (POPs) .

Q. How is this compound metabolized in mammalian systems?

Methodological Answer:

  • In Vivo Rat Studies: Administer intraperitoneally (10 mg/kg) and collect urine/fecal samples over 72 hours. Use liquid-liquid extraction (ethyl acetate) and derivatize metabolites with BSTFA for GC-MS analysis. Major metabolites include hydroxylated and methoxylated derivatives (e.g., 4'-chloro-3,4-biphenyldiol) .
  • Enzymatic Pathways: Incubate liver microsomes with NADPH cofactor to study cytochrome P450-mediated oxidation. Confirm metabolite structures via NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Meta-Analysis Framework: Systematically review study designs (e.g., exposure duration, species/strain differences) using PRISMA guidelines. For example, discrepancies in EC50 values may arise from variations in solvent carriers (DMSO vs. acetone) .
  • Dose-Response Modeling: Apply benchmark dose (BMD) software (e.g., EPA’s BMDS) to harmonize datasets. Account for confounding factors like coexposure to other POPs .
  • In Silico Modeling: Use QSAR tools (e.g., TEST by EPA) to predict toxicity endpoints and compare with empirical data .

Q. What advanced techniques are available to study isomer-specific interactions of this compound with biological receptors?

Methodological Answer:

  • Molecular Docking: Model interactions with the aryl hydrocarbon receptor (AhR) using AutoDock Vina. Compare binding affinities with co-planar vs. non-planar PCB congeners .
  • X-ray Crystallography: Co-crystallize the compound with AhR’s PAS-B domain. Resolve structures at ≤2.0 Å resolution to identify critical hydrogen bonds and hydrophobic interactions .
  • Fluorescence Polarization Assays: Label recombinant AhR with fluorescein and measure displacement by competitive ligands. Normalize data to TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) as a positive control .

Q. How can isotopic labeling improve the traceability of this compound in environmental fate studies?

Methodological Answer:

  • 13C-Labeled Standards: Synthesize this compound with 13C12 enrichment (purity >98%) for use as internal standards in GC-MS. This corrects for ionization efficiency variations and matrix effects .
  • Tracer Experiments: Spike soil/water systems with 13C-labeled compound and track degradation products via stable isotope probing (SIP). Use ultracentrifugation to isolate 13C-enriched DNA/RNA from microbial degraders .
  • Kinetic Isotope Effects (KIE): Compare degradation rates of labeled vs. unlabeled compounds to elucidate abiotic hydrolysis pathways (e.g., base-catalyzed vs. photolytic cleavage) .

Data Contradiction Analysis

Q. What methodological strategies address conflicting reports on the endocrine disruption potential of this compound?

Methodological Answer:

  • Standardized Assays: Replicate studies using OECD TG 455 (STTA assay) or ERα/ERβ transcriptional activation assays. Control for cell line specificity (e.g., MCF-7 vs. HeLa) .
  • Mixture Toxicity Testing: Evaluate synergistic/antagonistic effects with other PCBs (e.g., PCB 153) using concentration addition or independent action models .
  • Epigenetic Profiling: Perform ChIP-seq to assess histone modifications (e.g., H3K27ac) in hormone-responsive genes. Correlate with transcriptomic data (RNA-seq) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.